

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with BINAP Ligands

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Compound of Interest

Compound Name: 2,2'-Binaphthyl

Cat. No.: B165483

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing palladium catalysts with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) ligands in key cross-coupling reactions. BINAP is a chiral phosphine ligand renowned for its ability to induce high enantioselectivity in asymmetric catalysis, making it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Introduction to Palladium-Catalyzed Cross-Coupling with BINAP

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. The use of chiral ligands, such as BINAP, allows for the stereoselective synthesis of chiral molecules. BINAP's C₂-symmetric and atropisomeric structure creates a well-defined chiral environment around the palladium center, enabling high levels of enantiocontrol in various transformations, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[\[1\]](#)[\[2\]](#)

Key Applications and Data Presentation

The Pd-BINAP catalytic system is applicable to a wide range of substrates, consistently delivering high yields and excellent enantioselectivities. Below are tables summarizing the performance of this system in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Asymmetric Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds.

The use of a chiral Pd-BINAP catalyst enables the synthesis of axially chiral biaryl compounds with high enantiopurity.[1][3][4]

Entry	Aryl Halide	Arylboronic Acid	Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	ee (%)
1	1-Bromo-2-methoxy-naphthalene	1-Naphthylboronic acid	0.1 mol% (S)-BINAP - PdNPs	Ba(OH) ₂	DME/H ₂ O (9/1)	RT	3-24	47-96	18-69
2	2-Substituted 1-iodonaphthalene	Substituted naphthalen-1-ylboronic acid	10 mol% PS-PEG-L*-Pd	K ₃ PO ₄	Water	50	72	Up to 99	Up to 94
3	3-Methyl-2-bromo-phenyl amide	1-Naphthalene boronic acid	5 mol% Pd ₂ (db _a) ₃ / 6 mol% L7	K ₃ PO ₄	THF	50	72	85	78

L7 is a chiral-bridged biphenyl monophosphine ligand.

Asymmetric Heck Reaction

The Heck reaction facilitates the coupling of unsaturated halides with alkenes. With a Pd-BINAP catalyst, this reaction can be rendered highly enantioselective, providing access to chiral substituted alkenes and quaternary stereocenters.[5][6]

Entry	Aryl Triflat e/Hali- de	Alken- e	Catal- yst Syst- e m	Base	Solve- nt	Temp (°C)	Time (h)	Yield (%)	ee (%)
1	Phenyl triflate	2,3- Dihydr ofuran	Pd(OA c) ₂ / (R)- BINAP	Proton Spong e	Benzene	60	168	67	96
2	1- Napht hyl triflate	2,3- Dihydr ofuran	Pd(OA c) ₂ / (R)- BINAP	Proton Spong e	Benzene	40	168	85	92
3	1- (Isoqui nolin- yl)nap hthale ne-2-yl nonafl ate	5 mol% 2,3- Dihydr ofuran DM- BINAP	Pd(db a) ₂ / 6 mol% DIPEA		Toluene	80	18-96	81	97

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The Pd-BINAP system catalyzes the coupling of aryl halides with a variety of amines.[7][8][9][10][11]

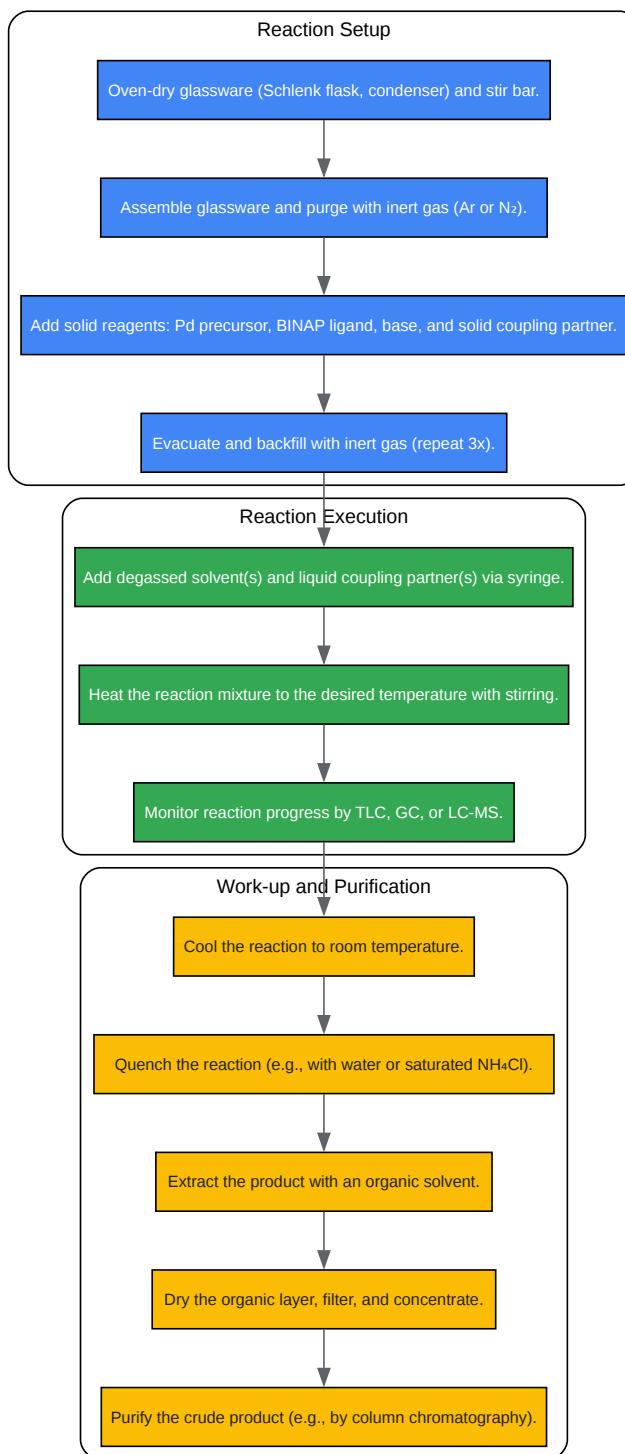
Entry	Aryl Halide	Amine	Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Bromotoluene	Aniline	0.5 mol% Pd ₂ (dba) ₂ / 0.75 mol% (rac)-BINAP	NaOtBu	Toluene	80	18	98
2	4-tert-Butylbromobenzene	n-Hexylamine	1.0 mol% Pd(OAc) ₂ / 1.5 mol% (rac)-BINAP	NaOtBu	Toluene	100	18	90
3	Bromobenzene	Morpholine	1.0 mol% Pd(OAc) ₂ / 1.5 mol% (rac)-BINAP	NaOtBu	Toluene	100	4	99
4	2-Bromo-13 α -estrone 3-methyl ether	Aniline	10 mol% Pd(OAc) ₂ / 10 mol% BINAP	KOtBu	Toluene	100	24	72

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

General Experimental Workflow for Pd-Catalyzed Cross-Coupling

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A typical workflow for a palladium-catalyzed cross-coupling reaction.

Protocol for Asymmetric Suzuki-Miyaura Coupling

This protocol is adapted for the asymmetric coupling of an aryl bromide with a naphthylboronic acid using a $\text{Pd}(\text{OAc})_2$ /(S)-BINAP catalyst system.

Materials:

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- (S)-BINAP
- Aryl bromide (e.g., 1-bromo-2-methoxynaphthalene)
- Naphthylboronic acid (e.g., 1-naphthylboronic acid)
- Base (e.g., K_3PO_4 or Cs_2CO_3)
- Anhydrous and degassed solvent (e.g., Toluene or THF)
- Schlenk flask and standard Schlenk line equipment

Procedure:

- To an oven-dried Schlenk flask under an argon atmosphere, add $\text{Pd}(\text{OAc})_2$ (0.05 equiv.), (S)-BINAP (0.06 equiv.), and the base (2.0 equiv.).
- Add the aryl bromide (1.0 equiv.) and the naphthylboronic acid (1.2 equiv.) to the flask.
- Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the aryl bromide).
- Seal the flask and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.

- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to afford the chiral biaryl product.
- Determine the enantiomeric excess by chiral HPLC analysis.

Protocol for Asymmetric Heck Reaction

This protocol describes the enantioselective Heck reaction of 2,3-dihydrofuran with an aryl triflate using a $\text{Pd}(\text{OAc})_2$ /(R)-BINAP catalyst.^[6]

Materials:

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- (R)-BINAP
- Aryl triflate (e.g., phenyl triflate)
- 2,3-Dihydrofuran
- Base (e.g., Proton Sponge or DIPEA)
- Anhydrous and degassed solvent (e.g., Benzene or Toluene)
- Schlenk flask and standard Schlenk line equipment

Procedure:

- In a glovebox or under a stream of argon, add $\text{Pd}(\text{OAc})_2$ (3 mol%) and (R)-BINAP (3.6 mol%) to an oven-dried Schlenk tube.
- Add the base (2.0 equiv.) and the anhydrous, degassed solvent.
- Add the aryl triflate (1.0 equiv.) and 2,3-dihydrofuran (2.0 equiv.) via syringe.
- Seal the tube and heat the reaction mixture to the specified temperature (e.g., 60 °C).

- Stir the reaction for the required time, monitoring by GC or TLC.
- After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.
- Concentrate the filtrate and purify the residue by flash chromatography to yield the chiral product.
- Determine the enantiomeric excess using chiral GC or HPLC.

Protocol for Buchwald-Hartwig Amination

The following is a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an amine, using a $\text{Pd}_2(\text{dba})_3/(\text{rac})\text{-BINAP}$ catalyst system.^[7]

Materials:

- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- (rac)-BINAP
- Aryl bromide (e.g., bromobenzene)
- Amine (e.g., aniline)
- Base (e.g., NaOtBu or Cs_2CO_3)
- Anhydrous and degassed toluene
- Schlenk flask and standard Schlenk line equipment

Procedure:

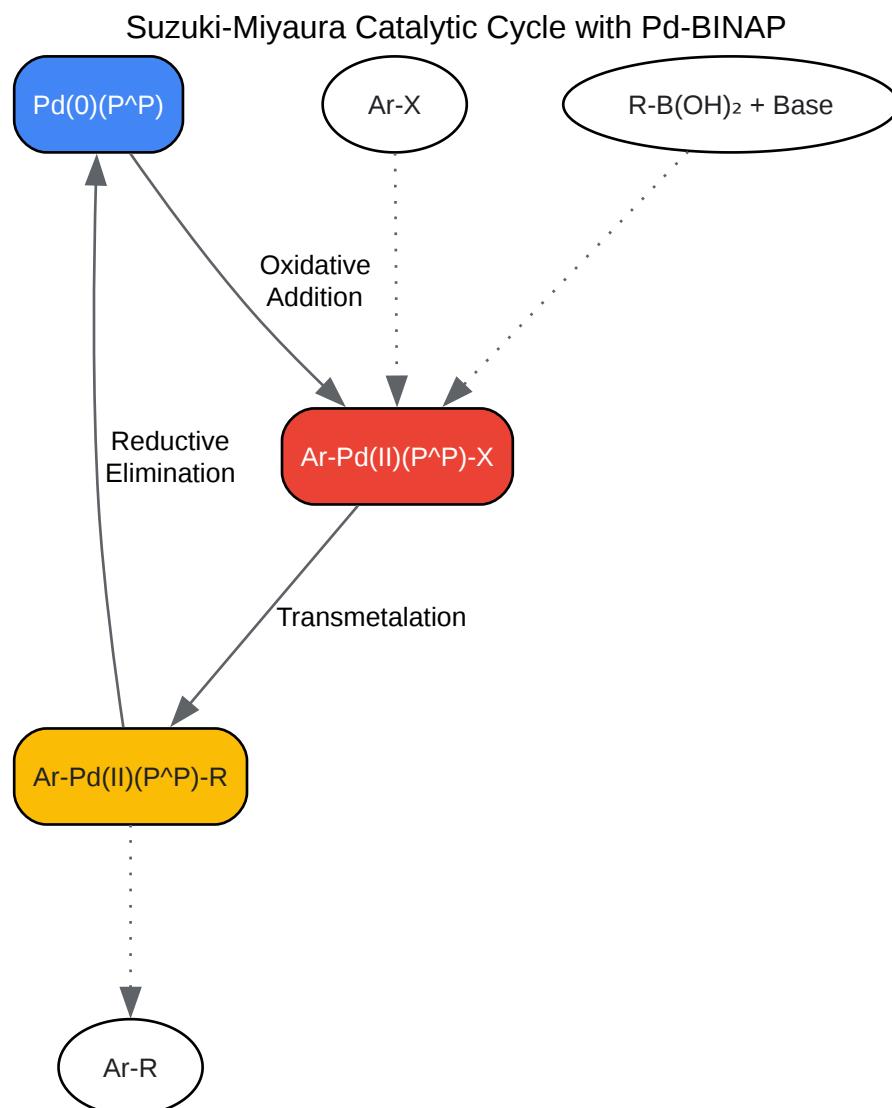
- To a Schlenk flask under argon, add the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.).
- In a separate glovebox, prepare a stock solution of the catalyst by dissolving $\text{Pd}_2(\text{dba})_3$ (1-2 mol%) and (rac)-BINAP (1.2-2.4 mol%) in anhydrous, degassed toluene.

- Add the catalyst solution to the reaction flask via syringe.
- Heat the reaction mixture to 80-110 °C with stirring.
- Monitor the reaction until the starting material is consumed (TLC or GC-MS).
- Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
- Concentrate the filtrate and purify by column chromatography to obtain the desired N-aryl amine.

Catalytic Cycles and Mechanisms

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions catalyzed by a Pd-BINAP complex. The bidentate BINAP ligand is represented as P[^]P.

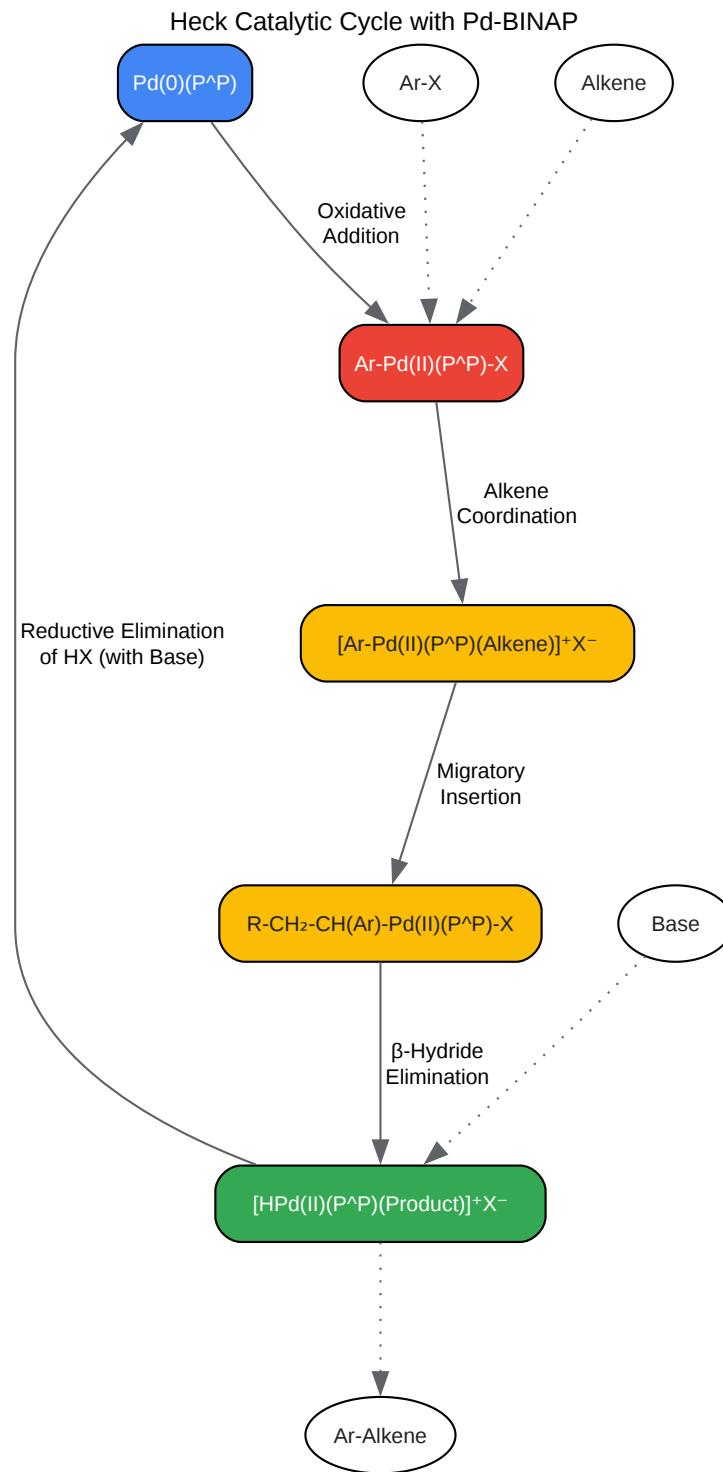
Suzuki-Miyaura Catalytic Cycle



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Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Catalytic Cycle

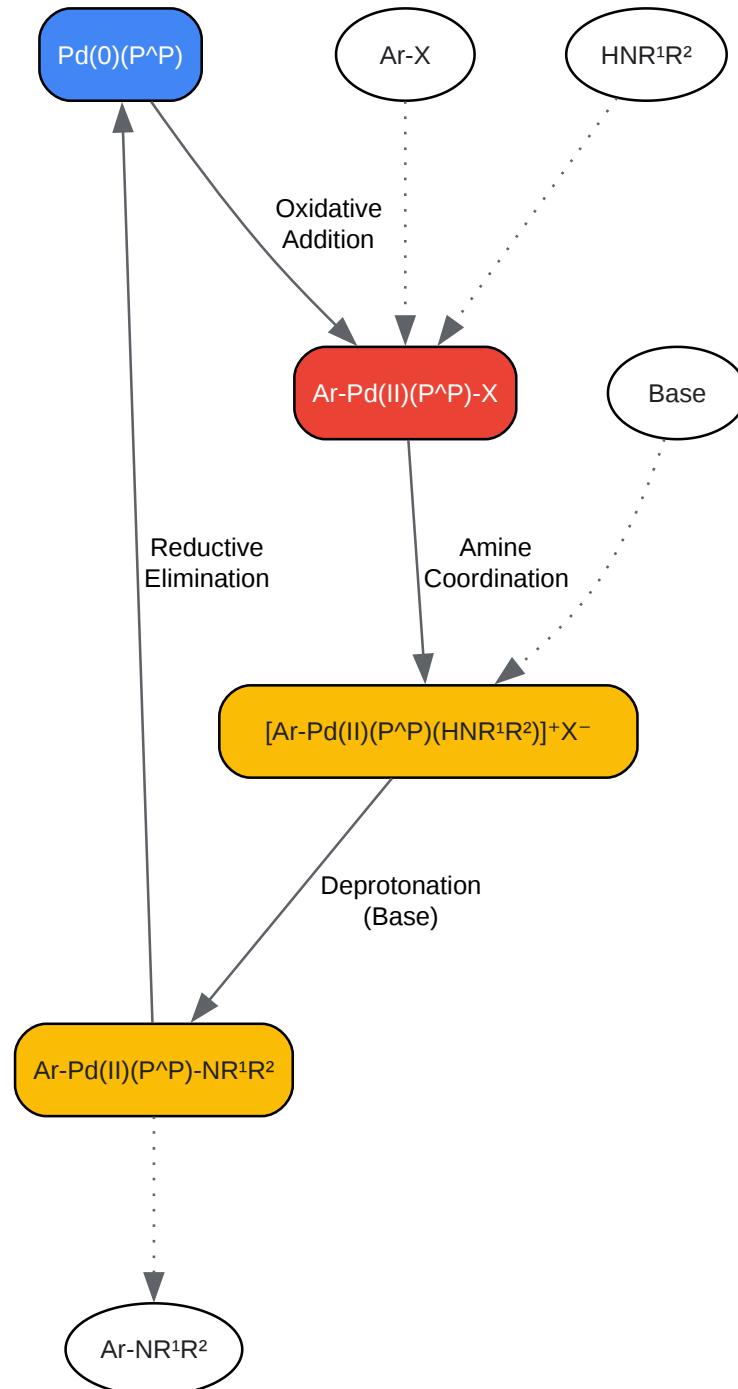


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Catalytic cycle for the Heck reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Amination Catalytic Cycle with Pd-BINAP



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Catalytic cycle for the Buchwald–Hartwig amination.

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